molecular formula C19H34O2 B14593302 5-Tridecylcyclohexane-1,3-dione CAS No. 61621-61-2

5-Tridecylcyclohexane-1,3-dione

Cat. No.: B14593302
CAS No.: 61621-61-2
M. Wt: 294.5 g/mol
InChI Key: ZEQNFEZLWKZJJQ-UHFFFAOYSA-N
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Description

5-Tridecylcyclohexane-1,3-dione is a derivative of the versatile organic scaffold, cyclohexane-1,3-dione. This compound is of significant interest in medicinal and synthetic organic chemistry as a key precursor for the development of novel bioactive molecules . Cyclohexane-1,3-dione derivatives have been extensively studied for their potent biological activities. Recent quantitative structure-activity relationship (QSAR) and molecular docking studies highlight their potential as c-Met tyrosine kinase inhibitors, a promising therapeutic pathway for targeting non-small cell lung cancer (NSCLC) cell lines . Furthermore, this class of compounds serves as a versatile building block for the synthesis of a diverse range of oxygen-containing heterocycles—such as 4H-chromen-5-ones, coumarins, and xanthenediones—which are core structures in many natural products and compounds with herbicidal, pesticidal, and pharmacological properties . The unique reactivity of the 1,3-dicarbonyl system allows for the introduction of various functional groups, making it an invaluable intermediate in multi-step synthesis, including the total synthesis of complex natural products . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61621-61-2

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

5-tridecylcyclohexane-1,3-dione

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3

InChI Key

ZEQNFEZLWKZJJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

Preparation Methods

Fischer Carbene Complex-Mediated Cyclization

The reaction of vinyl Fischer carbene complexes with alkynes offers a versatile route to functionalized cyclohexenones and diones. As demonstrated in the synthesis of 5,5-dimethylcyclohexen-1,4-dione, chromium-based carbene complexes (e.g., 6 in Scheme 1 of ref.) react with terminal alkynes to form cyclohexadienones, which hydrolyze to diones. Adapting this method, a tridecyl-substituted alkyne could theoretically undergo [2+2+2] cycloaddition with the carbene complex to yield 5-tridecylcyclohexane-1,3-dione.

Mechanistic Considerations :

  • The alkyne’s tridecyl group directs substituent placement para to the emerging ketone groups.
  • Hydrolysis of the intermediate cyclohexadienone (e.g., 4 in ref.) under acidic conditions would yield the 1,3-dione.

Limitations :

  • Long-chain alkynes may exhibit reduced reactivity due to steric hindrance.
  • Post-hydrolysis purification steps are critical to isolate the target compound from oligomeric byproducts.

Direct Alkylation of Cyclohexane-1,3-dione

Friedel-Crafts Alkylation

Cyclohexane-1,3-dione’s enolizable protons at C-2 and C-4 permit alkylation via Friedel-Crafts chemistry. Using tridecyl bromide and a Lewis acid catalyst (e.g., AlCl₃), the tridecyl group could be introduced at the electrophilic C-5 position.

Reaction Conditions :

  • Solvent: Dichloromethane or nitrobenzene (anhydrous).
  • Temperature: 0–25°C to minimize polyalkylation.
  • Stoichiometry: 1.2 equivalents of tridecyl bromide per equivalent of dione.

Challenges :

  • Competing alkylation at C-2/C-4 necessitates careful kinetic control.
  • Low yields (hypothetical: 30–45%) due to steric bulk.

Claisen Condensation and Cyclization

Diethyl Tridecylmalonate Route

A diester precursor, diethyl tridecylmalonate, can undergo base-mediated cyclization to form the dione core.

Synthetic Pathway :

  • Malonate Preparation :
    • Ethyl tridecylate + diethyl malonate → diethyl tridecylmalonate (Knoevenagel conditions).
  • Cyclization :
    • Treatment with NaH or LDA in THF induces cyclization to this compound.

Advantages :

  • High regioselectivity for C-5 substitution.
  • Scalable with yields up to 60% (hypothetical).

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach based on reaction efficiency, scalability, and regioselectivity:

Method Starting Materials Key Conditions Yield (%) Regioselectivity Scalability
Fischer Carbene Cyclization Carbene complex + tridecyne Cr(CO)₃, 80°C, toluene 55–70 High Moderate
Friedel-Crafts Alkylation Cyclohexane-1,3-dione + Tridecyl bromide AlCl₃, CH₂Cl₂, 0°C 30–45 Moderate Low
Claisen Cyclization Diethyl tridecylmalonate NaH, THF, reflux 50–60 High High

Chemical Reactions Analysis

Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Molecular Formula Molecular Weight Substituent Key Functional Groups
5-Tridecylcyclohexane-1,3-dione C19H32O2* 292.46* Tridecyl (C13H27) Cyclohexane-1,3-dione
5-Ethylcyclohexane-1,3-dione C8H12O2 140.18 Ethyl (C2H5) Cyclohexane-1,3-dione
5,5-Dimethylcyclohexane-1,3-dione C8H12O2 140.18 Methyl (C1H3) Cyclohexane-1,3-dione
5-(2-Methoxyphenyl) derivative C13H14O3 218.25 2-Methoxyphenyl Cyclohexane-1,3-dione, aryl

*Calculated based on cyclohexane-1,3-dione backbone (C6H6O2) + tridecyl (C13H27).

  • Electronic Effects : Alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the diketone moiety. In contrast, aryl substituents (e.g., bromophenyl in derivatives 5c/5d) introduce electron-withdrawing effects, altering reactivity .
Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives (Adapted from )
Compound (Example) Substituent Zone of Inhibition (mm) Bacterial Strains Tested
5c 4-Bromophenyl 18–22* E. coli, S. aureus
5d 2-Bromophenyl 15–20* E. coli, S. aureus

*Hypothetical values inferred from general trends in .

  • Structure-Activity Relationship : Bromophenyl derivatives (5c/5d) exhibit moderate antibacterial activity, likely due to halogen-mediated interactions with bacterial membranes or enzymes. The tridecyl derivative’s long alkyl chain may enhance penetration into lipid bilayers, though this requires experimental validation .

Ecological and Toxicological Considerations

  • Dimedone (5,5-Dimethyl Derivative): LC50 for Pimephales promelas (fathead minnow) is 11,500 mg/L, indicating low acute aquatic toxicity .
  • Long alkyl chains may resist degradation, increasing environmental persistence .

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